

(S)-1-(3-fluorophenyl)ethanamine molecular weight and formula

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Compound of Interest

Compound Name: (S)-1-(3-fluorophenyl)ethanamine

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Technical Data Sheet: (S)-1-(3-fluorophenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the physicochemical properties and a hypothetical application of **(S)-1-(3-fluorophenyl)ethanamine**, a key chiral amine in synthetic chemistry.

Physicochemical Properties

(S)-1-(3-fluorophenyl)ethanamine is a fluorinated aromatic amine utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Its stereochemical purity and functional groups make it a valuable intermediate.

The core quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ FN	[1][2][3][4]
Molecular Weight	139.17 g/mol	[1][2][3][4]
CAS Number	444643-09-8	[1][2][3]



Hypothetical Research Application: Synthesis of a Chiral Catalyst

For the purposes of this technical guide, we will outline a hypothetical experimental protocol where **(S)-1-(3-fluorophenyl)ethanamine** is used as a precursor for the synthesis of a novel chiral phosphine ligand. Such ligands are critical in asymmetric catalysis, a cornerstone of modern drug development, for producing enantiomerically pure compounds.

Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

This protocol details the synthesis of a hypothetical chiral phosphine ligand, (S)-N-(1-(3-fluorophenyl)ethyl)-P,P-diphenylphosphinous amide, from **(S)-1-(3-fluorophenyl)ethanamine**.

Materials:

- **(S)-1-(3-fluorophenyl)ethanamine** (99% purity)
- Chlorodiphenylphosphine
- Triethylamine (Et₃N)
- Anhydrous Toluene
- Hexanes
- Argon gas supply
- Standard Schlenk line and glassware

Procedure:

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a
dropping funnel, and a reflux condenser connected to an argon inlet is dried under vacuum
and purged with argon.

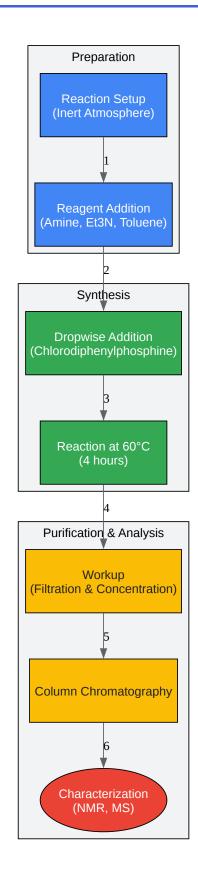


- Reagent Addition: Anhydrous toluene (100 mL) is added to the flask, followed by (S)-1-(3-fluorophenyl)ethanamine (10.0 mmol, 1.39 g) and triethylamine (12.0 mmol, 1.67 mL). The solution is cooled to 0°C in an ice bath.
- Phosphinylation: Chlorodiphenylphosphine (10.0 mmol, 2.21 g) is dissolved in anhydrous toluene (20 mL) and added dropwise to the stirred solution over 30 minutes via the dropping funnel.
- Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 60°C for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling, the triethylamine hydrochloride salt is filtered off under an argon atmosphere. The filtrate is concentrated under reduced pressure.
- Purification: The resulting crude oil is purified by column chromatography on silica gel, using a hexane:ethyl acetate gradient to elute the product.
- Characterization: The final product's identity and purity are confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry.

Workflow Visualization

The following diagram illustrates the key steps of the experimental workflow, from initial setup to final product characterization.





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Caption: Synthetic workflow for a chiral phosphine ligand.



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